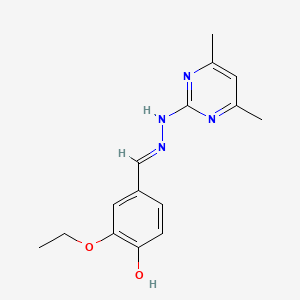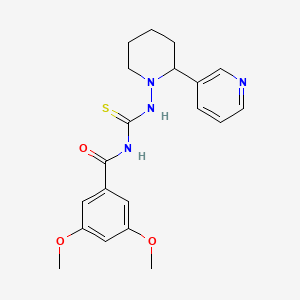
5-Methyl-2-phenyl-4-(1,3,3,3-tetrafluoro-2-trifluoromethyl-propenylsulfanyl)-1,2-dihydro-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-METHYL-1-PHENYL-4-{[1,3,3,3-TETRAFLUORO-2-(TRIFLUOROMETHYL)-1-PROPENYL]SULFANYL}-1H-PYRAZOL-5-OL is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is notable for its fluorinated and sulfur-containing substituents, which can significantly influence its chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-1-PHENYL-4-{[1,3,3,3-TETRAFLUORO-2-(TRIFLUOROMETHYL)-1-PROPENYL]SULFANYL}-1H-PYRAZOL-5-OL typically involves the condensation of 3-methyl-1-phenylpyrazol-5-one with a fluorinated sulfanyl reagent under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid, and the temperature is maintained at moderate levels to ensure the stability of the fluorinated groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions and to ensure high yields. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or the fluorinated propenyl group, potentially leading to the formation of less complex derivatives.
Substitution: The fluorinated groups can be substituted with other functional groups under specific conditions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like potassium carbonate.
Major Products
The major products of these reactions can include sulfoxides, sulfones, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of fluorine atoms can enhance its ability to interact with biological targets, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are being explored for their potential as anti-inflammatory and anticancer agents. The fluorinated groups can improve the pharmacokinetic properties of these derivatives, making them more effective in therapeutic applications .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from its chemical stability and resistance to degradation .
Wirkmechanismus
The mechanism of action of 3-METHYL-1-PHENYL-4-{[1,3,3,3-TETRAFLUORO-2-(TRIFLUOROMETHYL)-1-PROPENYL]SULFANYL}-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated groups can enhance its binding affinity to these targets, while the sulfur atom can participate in redox reactions, influencing the compound’s biological activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazole: A simpler pyrazole derivative without the fluorinated and sulfur-containing groups.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its use as a free radical scavenger and in the treatment of amyotrophic lateral sclerosis.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds are studied for their antioxidant and anticancer activities.
Eigenschaften
Molekularformel |
C14H9F7N2OS |
|---|---|
Molekulargewicht |
386.29 g/mol |
IUPAC-Name |
5-methyl-2-phenyl-4-[1,3,3,3-tetrafluoro-2-(trifluoromethyl)prop-1-enyl]sulfanyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C14H9F7N2OS/c1-7-9(12(24)23(22-7)8-5-3-2-4-6-8)25-11(15)10(13(16,17)18)14(19,20)21/h2-6,22H,1H3 |
InChI-Schlüssel |
PVFAYUYNWUIUJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)SC(=C(C(F)(F)F)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,9-Dimethyl-8-phenyl-7-oxaspiro[4.5]decane-6,10-dione](/img/structure/B11077971.png)
![5-(2,6-Difluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11077977.png)
![3-[(2-Methyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B11077980.png)
![Ethyl 4-(3-{2-[(4-methoxyphenyl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11077992.png)

![6-(2-methyl-1H-benzimidazol-1-yl)-3-(pentafluoroethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11078020.png)
![3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-butanoyl-5-phenylcyclohex-2-en-1-one](/img/structure/B11078039.png)
![(2Z,2'Z)-2,2'-(1Z,2Z)-hydrazine-1,2-diylidenebis[9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline]](/img/structure/B11078047.png)
![2-[(3-Sulfamoylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B11078050.png)

![3-Methyl-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one](/img/structure/B11078058.png)

![ethyl 4-[({(2Z)-3-benzyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11078063.png)

